molecular formula C12H9F3N2O2S B6154491 N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide CAS No. 107491-36-1

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide

Cat. No.: B6154491
CAS No.: 107491-36-1
M. Wt: 302.27 g/mol
InChI Key: NSXKYUJNYQTJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a chemical compound with the molecular formula C12H9F3N2O2S and a molecular weight of 302.28 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a benzenesulfonamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide typically involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with benzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Chemical Reactions Analysis

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been found to act as an agonist of methyl jasmonate-dependent responses in plants, upregulating the expression of defense-related genes without causing growth inhibition . This makes it a valuable tool for studying plant defense mechanisms and developing new crop protection strategies.

Properties

CAS No.

107491-36-1

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)9-6-7-11(16-8-9)17-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17)

InChI Key

NSXKYUJNYQTJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(F)(F)F

Purity

95

solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.